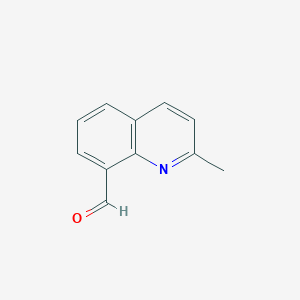

2-Methyl-8-quinolinecarboxaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-methylquinoline-8-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c1-8-5-6-9-3-2-4-10(7-13)11(9)12-8/h2-7H,1H3 |

InChI Key |

LPRRFNIMCGCSNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C=O)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Methyl-8-quinolinecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthesis pathways for 2-Methyl-8-quinolinecarboxaldehyde, a significant heterocyclic building block in medicinal chemistry and materials science. The guide provides a comprehensive overview of the synthetic routes, including detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. Its quinoline core, substituted with a methyl group at the 2-position and a carboxaldehyde at the 8-position, offers multiple sites for chemical modification, making it a versatile scaffold for drug discovery and the development of novel ligands and probes. This document outlines two effective pathways for its synthesis, starting from readily available precursors.

Pathway 1: From o-Bromoaniline

This pathway commences with the well-established Doebner-von Miller reaction to construct the quinoline core, followed by the conversion of a bromo-substituent to the target aldehyde functionality.

Step 1: Synthesis of 2-Methyl-8-bromoquinoline

The initial step involves the reaction of o-bromoaniline with crotonaldehyde under acidic conditions, a classic example of the Doebner-von Miller quinoline synthesis.

Experimental Protocol:

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 ml) is heated to reflux. A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is then slowly added with stirring over a period of one hour. The reaction mixture is stirred at 100 °C (373 K) for an additional 2.5 hours. Subsequently, an equimolar amount of anhydrous zinc chloride is added, and the mixture is stirred vigorously for 30 minutes. After completion, the reaction solution is cooled in an ice bath. The resulting crude brown solid is filtered, washed with 2-propanol, dissolved in water, and neutralized with a concentrated ammonia solution to a pH of 8. After cooling, the product is filtered and air-dried to yield a grey solid.[1]

| Parameter | Value | Reference |

| Starting Material | o-Bromoaniline | [1] |

| Reagents | Crotonaldehyde, Boric Acid, HCl, 2-Bromonitrobenzene, ZnCl₂ | [1] |

| Reaction Time | 4 hours | [1] |

| Reaction Temperature | 100 °C | [1] |

| Yield | 52.0% | [1] |

| Melting Point | 69-70 °C (342–343 K) | [1] |

Logical Diagram of Doebner-von Miller Reaction for 2-Methyl-8-bromoquinoline

Caption: Doebner-von Miller synthesis of 2-Methyl-8-bromoquinoline.

Step 2: Conversion of 2-Methyl-8-bromoquinoline to this compound

The bromo-substituent at the 8-position can be converted to a carboxaldehyde group via a lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF).

Experimental Protocol:

To a solution of 2-methyl-8-bromoquinoline in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (n-BuLi) is added dropwise. The mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange. Anhydrous N,N-dimethylformamide (DMF) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

| Parameter | Value |

| Starting Material | 2-Methyl-8-bromoquinoline |

| Reagents | n-Butyllithium, N,N-Dimethylformamide (DMF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Work-up | Aqueous NH₄Cl, Extraction, Column Chromatography |

Logical Diagram of Bromo to Aldehyde Conversion

Caption: Conversion of 2-Methyl-8-bromoquinoline to the aldehyde.

Pathway 2: From Anthranilic Acid

This alternative pathway also utilizes the Doebner-von Miller reaction to form the quinoline ring system, followed by the reduction of a carboxylic acid group to the desired aldehyde.

Step 1: Synthesis of 2-Methyl-8-quinolinecarboxylic Acid

This step involves the reaction of anthranilic acid with crotonaldehyde. An improved Doebner-von Miller reaction in a two-phase system has been reported to be effective for this transformation.[2]

Experimental Protocol:

An improved Doebner-von Miller reaction is carried out using anthranilic acid and crotonaldehyde in a two-phase system containing a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., 5 mol%). This method helps to minimize the acid-catalyzed polymerization of crotonaldehyde, which can be a significant side reaction in the traditional single-phase acidic medium. The reaction mixture is typically stirred at an elevated temperature for several hours. After completion, the phases are separated, and the organic phase is washed, dried, and concentrated. The crude product is then purified, often by recrystallization.

| Parameter | Value | Reference |

| Starting Material | Anthranilic Acid | [2] |

| Reagent | Crotonaldehyde | [2] |

| Catalyst | Phase-Transfer Catalyst (5 mol%) | [2] |

| System | Two-phase | [2] |

Logical Diagram of Doebner-von Miller Reaction for 2-Methyl-8-quinolinecarboxylic Acid

Caption: Synthesis of 2-Methyl-8-quinolinecarboxylic Acid.

Step 2: Reduction of 2-Methyl-8-quinolinecarboxylic Acid to this compound

The reduction of the carboxylic acid to the aldehyde can be achieved via a two-step process involving the formation of an acid chloride followed by a controlled reduction, such as the Rosenmund reduction.

Experimental Protocol:

-

Formation of the Acid Chloride: 2-Methyl-8-quinolinecarboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene with a catalytic amount of DMF. The reaction is typically performed at room temperature or with gentle heating. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-methyl-8-quinolinecarbonyl chloride.

-

Rosenmund Reduction: The crude acid chloride is dissolved in a dry, inert solvent (e.g., toluene or xylene). The Rosenmund catalyst, which is typically palladium on barium sulfate (Pd/BaSO₄), is added.[3] To prevent over-reduction of the aldehyde to an alcohol, a catalyst poison such as thioquinanthrene or thiourea is often added.[3] The reaction mixture is then subjected to hydrogenation by bubbling hydrogen gas through the solution at a controlled temperature and pressure until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound, which is then purified by chromatography or distillation.

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-8-quinolinecarboxylic Acid | |

| Step 1 Reagent | Thionyl Chloride or Oxalyl Chloride | |

| Step 2 Reagent | H₂, Pd/BaSO₄, Catalyst Poison | [3][4] |

| Reaction Type | Rosenmund Reduction | [3][4][5] |

Logical Diagram of Carboxylic Acid to Aldehyde Conversion

Caption: Two-step conversion of the carboxylic acid to the aldehyde.

Conclusion

The synthesis of this compound can be effectively achieved through at least two reliable synthetic pathways. The choice of pathway may depend on the availability of starting materials and the specific requirements of the research or development project. Both routes utilize classic and well-documented organic reactions, providing a solid foundation for the production of this important chemical intermediate. The detailed protocols and data presented in this guide are intended to support researchers in the successful synthesis of this compound for their applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-8-quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-8-quinolinecarboxaldehyde is a heterocyclic aromatic aldehyde with potential applications in medicinal chemistry and materials science. As a derivative of quinoline, a scaffold known for a wide range of biological activities, this compound is of significant interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, plausible synthetic routes, and its potential biological relevance. Due to the limited availability of direct experimental data, this guide leverages information on structurally similar compounds to provide well-founded estimations of its characteristics.

Chemical Structure and Properties

This compound is characterized by a quinoline core substituted with a methyl group at the 2-position and a carboxaldehyde group at the 8-position.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Chloro-8-methyl-3-quinolinecarboxaldehyde[1] | 8-Quinolinecarboxaldehyde[2] | 2-Quinolinecarboxaldehyde[3] | 2-Methyl-8-hydroxyquinoline[4] |

| Molecular Formula | C₁₁H₉NO | C₁₁H₈ClNO | C₁₀H₇NO | C₁₀H₇NO | C₁₀H₉NO |

| Molecular Weight | 171.19 g/mol | 205.64 g/mol | 157.17 g/mol | 157.17 g/mol | 159.18 g/mol |

| Melting Point | 75-85 °C | 146-148 °C | 95-96 °C | 70-72 °C | 71-73 °C |

| Boiling Point | > 300 °C | Not available | 314.3 ± 15.0 °C | Not available | 267 °C |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | Not available | Insoluble in water | Not available | Not available |

| Appearance | Predicted to be a pale yellow to brown solid | Not available | Yellow liquid | White to light yellow crystal powder | Not available |

Note: Properties for this compound are predicted based on the trends observed in the related compounds. The presence of the aldehyde and methyl groups on the quinoline ring will influence its polarity and intermolecular forces, affecting its melting and boiling points. The quinoline core suggests limited solubility in water but good solubility in common organic solvents.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the selective oxidation of the corresponding methyl-substituted precursor, 2-methyl-8-hydroxyquinoline. A similar transformation has been reported for the synthesis of 8-Hydroxy-2-quinolinecarboxaldehyde from 2-methylquinolin-8-ol using selenium dioxide as the oxidizing agent[5].

Experimental Protocol: Oxidation of 2-Methyl-8-hydroxyquinoline

This protocol is a proposed method based on analogous reactions.

Materials:

-

2-Methyl-8-hydroxyquinoline

-

Selenium dioxide (SeO₂)

-

Dioxane (solvent)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

A mixture of 2-methyl-8-hydroxyquinoline and a slight molar excess of selenium dioxide in aqueous dioxane is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the precipitated selenium is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the dioxane.

-

The aqueous residue is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Proposed synthesis workflow for this compound.

Spectral Data (Predicted)

The following table summarizes the predicted spectral characteristics of this compound, which are crucial for its identification and characterization. These predictions are based on the known spectral data of structurally related quinoline derivatives[6][7][8][9][10].

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Chemical Shifts / Peaks | Interpretation |

| ¹H NMR | δ 9.5-10.5 (s, 1H) δ 7.0-8.5 (m, 5H) δ 2.5-3.0 (s, 3H) | Aldehydic proton (CHO) Aromatic protons of the quinoline ring Methyl protons (CH₃) |

| ¹³C NMR | δ 190-200 | Carbonyl carbon of the aldehyde |

| IR Spectroscopy | ~1700 cm⁻¹ (strong) ~2820 and 2720 cm⁻¹ (medium) ~3050-3000 cm⁻¹ (medium) ~1600-1450 cm⁻¹ (medium) | C=O stretching of the aldehyde C-H stretching of the aldehyde Aromatic C-H stretching C=C stretching of the aromatic ring |

| Mass Spectrometry | m/z 171 (M⁺) m/z 170 (M-H)⁺ m/z 142 (M-CHO)⁺ | Molecular ion peak Loss of a hydrogen radical Loss of the formyl radical |

Potential Biological Significance and Applications

Quinoline and its derivatives are known to exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery[11][12][13]. The diverse pharmacological properties include anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.

The introduction of a methyl group at the 2-position and a carboxaldehyde group at the 8-position of the quinoline ring in this compound can significantly influence its biological profile. The aldehyde group, in particular, is a reactive functional group that can participate in various biological interactions, such as forming Schiff bases with amino groups in proteins.

Given the established biological importance of the quinoline core, this compound represents a promising candidate for further investigation in various therapeutic areas.

Potential relevance of this compound in drug development.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on the properties of closely related analogs. The proposed synthetic route offers a clear path for its preparation, and the predicted physicochemical and spectral data will be invaluable for its identification. The established biological significance of the quinoline scaffold strongly suggests that this compound is a valuable compound for further investigation in the field of medicinal chemistry and drug development. Future experimental validation of the properties and biological activities outlined in this guide is highly encouraged.

References

- 1. 2-Chloro-8-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-キノリンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Methyl-8-quinolinol 98 826-81-3 [sigmaaldrich.com]

- 5. 8-Hydroxy-2-quinolinecarboxaldehyde = 98.0 GC 14510-06-6 [sigmaaldrich.com]

- 6. 2-Quinolinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. epfl.ch [epfl.ch]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. 2-METHYL-8-NITROQUINOLINE(881-07-2) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

In-depth Technical Guide: The Elusive 2-Methyl-8-quinolinecarboxaldehyde and its Characterized Isomer

A comprehensive investigation into the chemical identity and availability of 2-Methyl-8-quinolinecarboxaldehyde reveals a notable absence of this specific isomer in standard chemical databases and the broader scientific literature. Extensive searches have failed to identify a registered CAS number or detailed experimental data for this compound. This suggests that this compound is not a readily synthesized or commercially available chemical entity.

This guide will, therefore, focus on a closely related and well-characterized positional isomer, 8-Methylquinoline-2-carboxaldehyde , providing researchers, scientists, and drug development professionals with a valuable point of reference.

Part 1: The Quest for this compound

Numerous attempts to retrieve information on this compound have consistently redirected to other quinoline derivatives. This indicates that the specific substitution pattern of a methyl group at the 2-position and a carboxaldehyde at the 8-position of the quinoline ring is not a commonly encountered arrangement in synthetic chemistry or biological studies. The lack of a dedicated CAS Registry Number further underscores its obscurity in the chemical landscape.

Part 2: A Technical Overview of 8-Methylquinoline-2-carboxaldehyde

In contrast to its elusive isomer, 8-Methylquinoline-2-carboxaldehyde is a documented compound with an assigned CAS number and available structural information.

Chemical Structure and Identification

-

Chemical Name: 8-Methylquinoline-2-carboxaldehyde

-

CAS Number: 38462-77-0

-

Molecular Formula: C₁₁H₉NO

-

Molecular Weight: 171.19 g/mol

The structure of 8-Methylquinoline-2-carboxaldehyde is presented below:

Caption: Chemical structure of 8-Methylquinoline-2-carboxaldehyde.

Conclusion for Researchers

While the synthesis and characterization of this compound remain undocumented in readily accessible chemical literature, the study of its isomer, 8-Methylquinoline-2-carboxaldehyde, may offer valuable insights for researchers interested in the chemical space of substituted quinolines. The reactivity of the aldehyde and the influence of the methyl group's position on the quinoline ring are key areas for potential investigation.

Professionals in drug development should note the absence of biological activity data for this compound. Any exploration of this compound would require de novo synthesis and a full suite of characterization and biological screening, a significant undertaking given the lack of foundational literature. For now, focusing on known isomers like 8-Methylquinoline-2-carboxaldehyde would be a more data-driven approach.

Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 2-Methyl-8-quinolinecarboxaldehyde could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed analysis based on closely related and structurally analogous compounds to predict the expected spectroscopic properties of this compound. This information is intended to serve as a reference for researchers in the field.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, combining a quinoline nucleus with a reactive aldehyde group, make it an interesting building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of structurally similar compounds, including 2-chloro-3-formyl-8-methylquinoline, various quinoline carboxaldehydes, 2-methyl-8-hydroxyquinoline, and 2,8-dimethylquinoline.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~2.8 | s | 3H | -CH₃ |

| ~7.5-7.8 | m | 3H | Aromatic-H |

| ~8.1-8.3 | d | 1H | Aromatic-H |

| ~8.9 | d | 1H | Aromatic-H |

| ~10.5 | s | 1H | -CHO |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~25 | -CH₃ |

| ~120-140 | Aromatic C-H |

| ~145-155 | Aromatic C (quaternary) |

| ~160 | C=N |

| ~193 | -CHO |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~830 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 170 | High | [M-H]⁺ |

| 142 | Medium | [M-CHO]⁺ |

| 115 | Medium | [M-CHO-HCN]⁺ |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for the synthesis and spectroscopic characterization of similar quinoline derivatives.

3.1. Synthesis: Oxidation of 2,8-dimethylquinoline

A common method for the synthesis of quinoline carboxaldehydes is the oxidation of the corresponding methylquinoline.

-

Procedure: To a solution of 2,8-dimethylquinoline in a suitable solvent (e.g., glacial acetic acid or dioxane), an oxidizing agent such as selenium dioxide (SeO₂) is added. The reaction mixture is refluxed for several hours. After completion, the mixture is cooled, and the precipitated selenium is filtered off. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or through a gas chromatograph.

Visualization of Spectroscopic Workflow and Fragmentation

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Diagram 2: Predicted Mass Spectral Fragmentation

Caption: Predicted electron ionization mass spectral fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While direct experimental data remains elusive in the surveyed literature, the analysis of structurally related compounds allows for reliable predictions of its NMR, IR, and MS characteristics. The provided experimental protocols and workflow diagrams offer a practical framework for researchers working on the synthesis and characterization of this and similar quinoline derivatives. Further experimental work is required to confirm these predicted spectroscopic features.

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-8-quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 2-Methyl-8-quinolinecarboxaldehyde. Due to the limited direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, namely quinoline, 2-quinolinecarboxaldehyde, and 2-methyl-8-quinolinol, to provide a predictive assessment of its physicochemical properties.

Core Concepts: The Quinoline Scaffold

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N.[1] It consists of a benzene ring fused to a pyridine ring.[2] This structural motif is the foundation for a wide range of biologically active compounds, including many pharmaceuticals.[3][4]

The quinoline ring system is characterized by its aromaticity, which imparts considerable stability.[5] It is a weak base, with the nitrogen atom in the pyridine ring being susceptible to protonation.[5] Quinoline itself is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1] The solubility and stability of quinoline derivatives are significantly influenced by the nature and position of their substituents.

Physicochemical Properties of this compound and Related Compounds

Quantitative data for this compound is scarce in the public domain. To provide a useful reference, the following table summarizes the known physical properties of quinoline and its closely related derivatives. These values can be used to estimate the properties of this compound.

Table 1: Physicochemical Properties of Quinoline and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| Quinoline | C₉H₇N | 129.16 | -15 | 237 | Slightly soluble in cold water, readily in hot water |

| 2-Quinolinecarboxaldehyde | C₁₀H₇NO | 157.17 | 70-72 | 314.3 ± 15.0 | Insoluble |

| 2-Methyl-8-quinolinol | C₁₀H₉NO | 159.18 | 71-73 | 267 | - |

Data sourced from various chemical suppliers and databases.[6][7]

Based on the data for 2-quinolinecarboxaldehyde, it is anticipated that this compound will be a solid at room temperature with a melting point in a similar range. The presence of the aldehyde group significantly decreases water solubility compared to the parent quinoline.

Solubility Profile

The solubility of this compound is predicted to be low in aqueous solutions and higher in organic solvents.

Aqueous Solubility: The quinoline ring itself has limited water solubility.[1] The addition of a non-polar methyl group and a polar but non-ionizable aldehyde group is unlikely to significantly enhance aqueous solubility. Like 2-quinolinecarboxaldehyde, which is reported as insoluble in water, this compound is expected to have very poor water solubility.[6] The solubility of quinoline and its derivatives can be influenced by pH. As a weak base, the quinoline nitrogen can be protonated at acidic pH, which may slightly increase solubility.[8]

Organic Solvent Solubility: Quinoline is miscible with most organic solvents.[2] It is highly probable that this compound will exhibit good solubility in a range of common organic solvents, including:

-

Polar aprotic solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Halogenated solvents: Dichloromethane, Chloroform

-

Alcohols: Ethanol, Methanol

-

Aromatic hydrocarbons: Toluene

The choice of solvent for a particular application will depend on the specific requirements of the experiment, such as reaction conditions or analytical method.

Stability Considerations

The stability of this compound is influenced by the inherent stability of the quinoline ring and the reactivity of the aldehyde functional group.

General Stability: The quinoline ring is a stable aromatic system.[5] However, like many organic molecules, it can be sensitive to light and air.[9] It is advisable to store this compound in a cool, dark place under an inert atmosphere to prevent degradation. For long-term storage of solutions, temperatures of -20°C or -80°C are recommended.[10]

Reactivity of the Aldehyde Group: The aldehyde group is a reactive functional group that can participate in a variety of chemical transformations. This reactivity is a key consideration for the stability of this compound.

-

Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid. This can occur upon exposure to air (auto-oxidation) or in the presence of oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol using common reducing agents.

-

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and can be attacked by nucleophiles. This is a common reaction for aldehydes and is utilized in many synthetic procedures.

-

Condensation Reactions: Aldehydes can undergo condensation reactions with amines to form imines (Schiff bases) and with activated methylene compounds in aldol-type reactions.

The reactivity of the aldehyde group in this compound can be exploited for the synthesis of a wide range of derivatives.[11] However, it also means that the compound may be unstable in the presence of certain reagents or under specific reaction conditions.

Experimental Protocols

Due to the lack of specific experimental data for this compound, the following protocols are based on general procedures for handling and analyzing similar quinoline derivatives.

Protocol 1: General Procedure for Solubility Determination (Qualitative)

-

To a small vial, add approximately 1-2 mg of this compound.

-

Add 1 mL of the solvent to be tested.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.

-

If the solid has not dissolved, gently heat the mixture and observe any changes in solubility.

Protocol 2: General Procedure for Stability Assessment by HPLC

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Inject an aliquot of the freshly prepared solution into an HPLC system to obtain an initial chromatogram (t=0).

-

Store the stock solution under the desired test conditions (e.g., room temperature, elevated temperature, exposure to light).

-

At regular intervals (e.g., 1, 3, 7, 14 days), inject an aliquot of the stored solution into the HPLC system.

-

Compare the chromatograms over time. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation.

Visualizations

Logical Relationship of Quinoline and its Derivatives

A diagram illustrating the structural relationship of this compound to its parent scaffold.

General Synthetic Pathway for Quinoline Aldehydes

A generalized synthetic workflow for the preparation of quinoline carboxaldehydes.

Potential Degradation Pathway of a Quinoline Aldehyde

A simplified diagram showing potential degradation pathways for a quinoline aldehyde.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, a reasonable assessment of its properties can be made by examining related compounds. It is predicted to be a solid with low aqueous solubility and good solubility in a range of organic solvents. The stability of the compound is primarily dictated by the reactivity of the aldehyde functional group, which is susceptible to oxidation. Researchers and drug development professionals should handle this compound with care, protecting it from light and air, and consider the potential for degradation when designing experiments and formulations. Further experimental studies are warranted to definitively characterize the physicochemical properties of this compound.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 6. 2-Quinolinecarboxaldehyde | 5470-96-2 [chemicalbook.com]

- 7. mechotech.in [mechotech.in]

- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Historical Synthesis of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for synthesizing quinoline derivatives. Quinoline and its derivatives are fundamental heterocyclic compounds that form the scaffold for a vast array of pharmaceuticals, agrochemicals, and functional materials. Understanding the classical synthetic routes is essential for the modern chemist, providing a foundation for the development of novel analogues and more efficient synthetic strategies.

This guide details the reaction mechanisms, experimental protocols, and quantitative data for the most significant historical syntheses of quinolines. All quantitative data is summarized in clearly structured tables for comparative analysis, and reaction pathways and experimental workflows are illustrated with diagrams generated using Graphviz (DOT language).

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1][2][3] The reaction is notoriously exothermic and requires careful control.[4]

Reaction Mechanism

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[2][4]

Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline

This procedure is adapted from Organic Syntheses, a reliable source for detailed experimental methods.[5]

Warning: Skraup reactions can be extremely vigorous. This procedure should be performed by trained personnel with appropriate safety precautions in place, including the use of a fume hood, safety goggles, and having a safety shower readily accessible.[5]

-

Preparation of the Reaction Mixture: In a 5-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, add 588 g (2.45 moles) of powdered arsenic oxide, followed by 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and finally 1.2 kg (950 ml, 13 moles) of glycerol. Stir to form a homogeneous slurry.

-

Initial Dehydration: To the stirred slurry, add 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid via a dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

-

Controlled Dehydration: Replace the stirrer and dropping funnel with a thermometer and a distillation setup connected to a water aspirator. Heat the flask in an oil bath to raise the internal temperature to 105-110°C. Maintain this temperature until 235-285 g of water has been removed, which typically takes 2-3 hours.

-

Cyclization and Oxidation: Cool the reaction mixture slightly and re-equip the flask with the stirrer and dropping funnel. While maintaining the internal temperature at 117-119°C, add 128 ml (236 g) of concentrated sulfuric acid dropwise over 2.5-3.5 hours. After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

-

Work-up and Isolation: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow the mixture to cool overnight with stirring. Pour the diluted mixture into a stirred solution of 1.8 L of concentrated ammonium hydroxide in 3.5 kg of crushed ice. The product will precipitate as a light-tan solid.

-

Purification: Collect the solid by filtration, wash with water, and then with methanol. The crude product can be further purified by recrystallization from methanol. The expected yield is 460-540 g (65-76%).[5]

Quantitative Data: Skraup Synthesis Yields

| Aniline Derivative | Product | Yield (%) | Reference |

| Aniline | Quinoline | ~85-91 | [6] |

| 4-Hydroxyaniline | 6-Hydroxyquinoline | 66-77 | [7] |

| 4-Methoxyaniline | 6-Methoxyquinoline | 60 | [7] |

| 4-Chloroaniline | 6-Chloroquinoline | 55 | [7] |

| 4-Bromoaniline | 6-Bromoquinoline | 45 | [7] |

| 4-Acetylaniline | 6-Acetylquinoline | 18 | [7] |

| 2-Methoxyaniline | 8-Methoxyquinoline | 48 | [7] |

| 2-Chloroaniline | 8-Chloroquinoline | 25 | [7] |

The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is a versatile method for synthesizing substituted quinolines and is considered a modification of the Skraup synthesis.[2][8] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid.[8]

Reaction Mechanism

The mechanism is still a subject of some debate, but a widely accepted pathway involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[8] This is followed by reaction with a second molecule of aniline, cyclization, and subsequent elimination and aromatization to yield the quinoline product.[8]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

The following is a general procedure based on descriptions of the Doebner-von Miller reaction.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirrer, combine aniline (1 mole) and concentrated hydrochloric acid (2.5 moles).

-

Addition of Aldehyde: To the stirred mixture, slowly add crotonaldehyde (1.25 moles). The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.

-

Heating: After the addition is complete, heat the reaction mixture to reflux for several hours (typically 3-6 hours).

-

Work-up: Cool the reaction mixture and make it basic by the addition of a concentrated sodium hydroxide solution.

-

Isolation: The product, 2-methylquinoline, can be isolated by steam distillation. The distillate is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation. The crude product can be further purified by vacuum distillation.

Quantitative Data: Doebner-von Miller Reaction Yields

| Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |

| Aniline | Crotonaldehyde | 2-Methylquinoline | ~70 | [9] |

| Aniline | Cinnamaldehyde | 2-Phenylquinoline | ~60 | [9] |

| p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | ~75 | [9] |

| p-Anisidine | Crotonaldehyde | 6-Methoxy-2-methylquinoline | ~65 | [9] |

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[10][11][12]

Reaction Mechanism

The reaction proceeds through the formation of an enamine intermediate from the condensation of the aniline and the β-diketone.[10] This enamine then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[12]

Experimental Protocol: General Procedure for Combes Synthesis

-

Condensation: Mix the aniline (1 equivalent) and the β-diketone (1 equivalent) in a suitable solvent, often ethanol or acetic acid.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data: Combes Synthesis Yields

| Aniline | β-Diketone | Product | Yield (%) |

| Aniline | Acetylacetone | 2,4-Dimethylquinoline | High |

| p-Toluidine | Acetylacetone | 2,4,6-Trimethylquinoline | High |

| Aniline | Benzoylacetone | 2-Methyl-4-phenylquinoline | Moderate |

| m-Chloroaniline | Acetylacetone | 7-Chloro-2,4-dimethylquinoline | Moderate |

The Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[13][14][15] The reaction can be catalyzed by either acid or base.[13]

Reaction Mechanism

Two primary mechanisms are proposed for the Friedländer synthesis.[14] One involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second component, followed by an intramolecular aldol-type condensation and dehydration.[14]

Experimental Protocol: Catalyst-Free Synthesis in Water

This modern, greener adaptation of the Friedländer synthesis highlights the evolution of classical methods.[16]

-

Reaction Setup: In a round-bottomed flask, suspend 2-aminobenzaldehyde (1 mmol) and the desired ketone (1.2 mmol) in water (5 mL).

-

Heating: Heat the mixture at 70°C with stirring for the required time (typically 1-5 hours), monitoring the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product is collected by filtration.

-

Purification: Wash the solid with cold water and dry to afford the pure quinoline derivative.

Quantitative Data: Friedländer Synthesis Yields

| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Carbonyl | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzaldehyde | Acetone | Water, 70°C | 2-Methylquinoline | 92 | [16] |

| 2-Aminobenzaldehyde | Cyclohexanone | Water, 70°C | 1,2,3,4-Tetrahydroacridine | 97 | [16] |

| 2-Aminobenzaldehyde | Acetophenone | Water, 70°C | 2-Phenylquinoline | 95 | [16] |

| 2-Aminoacetophenone | Ethyl acetoacetate | Base | 2-Methyl-3-carbethoxyquinoline | High | [17] |

| 2-Amino-5-chlorobenzophenone | Phenylacetonitrile | Acid | 6-Chloro-2,4-diphenylquinoline | High | [17] |

The Conrad-Limpach-Knorr Synthesis (1887)

This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (from the Conrad-Limpach pathway) or 2-hydroxyquinolines (from the Knorr pathway), depending on the reaction conditions.[5][18][19]

Reaction Mechanism

The reaction proceeds via the formation of a Schiff base or an enamine intermediate. At lower temperatures (kinetic control), cyclization occurs at the more reactive ortho position of the aniline to give the 4-hydroxyquinoline (Conrad-Limpach product). At higher temperatures (thermodynamic control), the initially formed anilide cyclizes to give the 2-hydroxyquinoline (Knorr product).

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

This procedure is adapted from Organic Syntheses.[20]

-

Cyclization: In a 500-ml three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, heat 150 ml of Dowtherm to reflux with stirring.

-

Addition of Substrate: Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

-

Reaction: Continue stirring and refluxing for 10-15 minutes after the addition is complete.

-

Isolation of Crude Product: Allow the mixture to cool to room temperature, during which a yellow solid will separate. Add approximately 200 ml of petroleum ether, and collect the solid on a Büchner funnel, washing with an additional 100 ml of petroleum ether.

-

Purification: Treat the air-dried crude product with 10 g of decolorizing carbon in 1 L of boiling water. Filter the hot solution and allow it to cool. The product crystallizes as white, hair-like needles.

-

Final Product: Collect the purified 2-methyl-4-hydroxyquinoline by filtration. The yield is 43-46 g (85-90%).[20]

Quantitative Data: Conrad-Limpach Synthesis Yields

| Aniline | β-Ketoester | Conditions | Product | Yield (%) | Reference |

| Aniline | Ethyl acetoacetate | High Temp (Dowtherm) | 2-Methyl-4-hydroxyquinoline | 85-90 | [20] |

| Aniline | Diethyl malonate | High Temp | 4-Hydroxyquinoline-3-carboxylate | High | [19] |

| m-Toluidine | Ethyl acetoacetate | High Temp | 2,7-Dimethyl-4-hydroxyquinoline | High | [19] |

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or a similar reagent.[1][21][22]

Reaction Mechanism

The reaction begins with the condensation of the aniline with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate.[1][21] This intermediate undergoes thermal cyclization to give a 4-hydroxy-3-carbethoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline.[1][21]

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

The following is a general procedure for the Gould-Jacobs reaction.

-

Condensation: A mixture of aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-140°C for 1-2 hours. The ethanol formed during the reaction is distilled off.

-

Cyclization: The resulting anilinomethylenemalonate is added to a high-boiling solvent, such as Dowtherm A or mineral oil, and heated to approximately 250°C for 15-30 minutes.

-

Saponification: The cooled reaction mixture is treated with an aqueous solution of sodium hydroxide and heated to reflux for about 1 hour to hydrolyze the ester.

-

Decarboxylation: The solution is then acidified with a strong acid (e.g., HCl) and heated to reflux to effect decarboxylation.

-

Isolation: Upon cooling, the 4-hydroxyquinoline precipitates and can be collected by filtration, washed with water, and dried.

Quantitative Data: Gould-Jacobs Reaction Yields

| Aniline Derivative | Product | Yield (%) | Reference |

| Aniline | 4-Hydroxyquinoline | 74-83 | [22] |

| m-Chloroaniline | 7-Chloro-4-hydroxyquinoline | 65 | [22] |

| m-Toluidine | 7-Methyl-4-hydroxyquinoline | 80 | [22] |

| Aniline (Microwave) | Ethyl 4-hydroxyquinoline-3-carboxylate | 47 | [23] |

The Pfitzinger Reaction (1886)

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[24][25]

Reaction Mechanism

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an isatoic acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently undergoes an intramolecular aldol-type condensation and dehydration to yield the quinoline-4-carboxylic acid.[24]

Experimental Protocol: Synthesis of 3-Hydroxycinchoninic Acid

This procedure is adapted from Organic Syntheses.[26]

-

Preparation of Isatin Solution: In a 3-liter, four-necked flask, dissolve 448 g (8 moles) of potassium hydroxide in 900 ml of water. To the hot, stirred solution, add 147 g (1 mole) of isatin.

-

Addition of Chloropyruvic Acid: To the resulting orange-yellow solution, add a solution of 123 g (1 mole) of chloropyruvic acid in 225 ml of water over 15 minutes, maintaining the temperature at 55-60°C.

-

Reaction: Stir the mixture at 55-60°C for 4 hours, then allow it to stand at room temperature overnight.

-

Work-up and Isolation: Filter the reaction mixture and acidify the filtrate with concentrated hydrochloric acid. Collect the precipitated product by filtration, wash with water, and then with absolute alcohol.

-

Purification: The crude product is air-dried and then dried in a vacuum desiccator. The yield of the bright-yellow solid is 115-135 g (60-71%).[26]

Quantitative Data: Pfitzinger Reaction Yields

| Isatin | Carbonyl Compound | Product | Yield (%) |

| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | High |

| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | High |

| 5-Bromoisatin | Cyclohexanone | 6-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | Moderate |

| Isatin | Pyruvic acid | 2-Methylquinoline-4-carboxylic acid | Good |

The Camps Quinoline Synthesis (1899)

The Camps cyclization is a method for synthesizing hydroxyquinolines from o-acylaminoacetophenones using a base.[27][28][29] Depending on the reaction conditions and the substrate, a mixture of two isomeric hydroxyquinolines can be formed.[27][28]

Reaction Mechanism

The reaction proceeds via an intramolecular condensation. The base removes a proton from either the α-carbon of the acetophenone methyl group or the α-carbon of the acyl group's alkyl chain. The resulting enolate then attacks the carbonyl group of the other functionality, leading to cyclization and subsequent dehydration to form the hydroxyquinoline.

Experimental Protocol: General Procedure for Camps Synthesis

-

Reaction Setup: Dissolve the o-acylaminoacetophenone in a suitable solvent, typically ethanol.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize it with an acid (e.g., acetic acid or hydrochloric acid). The product will precipitate.

-

Isolation and Purification: Collect the solid product by filtration, wash it with water, and dry. The product can be purified by recrystallization. The ratio of the two possible isomers can be determined by techniques such as NMR spectroscopy or HPLC.

Quantitative Data: Camps Synthesis Product Distribution

| o-Acylaminoacetophenone | Product A (2-Substituted-4-hydroxy) | Product B (4-Substituted-2-hydroxy) | Ratio (A:B) |

| N-Acetyl-2-aminoacetophenone | 2-Methyl-4-hydroxyquinoline | 4-Methyl-2-hydroxyquinoline | Major:Minor |

| N-Propionyl-2-aminoacetophenone | 2-Ethyl-4-hydroxyquinoline | 4-Methyl-3-ethyl-2-hydroxyquinoline | Varies |

| N-Benzoyl-2-aminoacetophenone | 2-Phenyl-4-hydroxyquinoline | 4-Phenyl-2-hydroxyquinoline | Varies |

Conclusion

The historical methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain cornerstones of heterocyclic chemistry. The Skraup, Doebner-von Miller, Combes, Friedländer, Conrad-Limpach-Knorr, Gould-Jacobs, Pfitzinger, and Camps syntheses each offer unique advantages and disadvantages in terms of substrate scope, regioselectivity, and reaction conditions. While modern synthetic methods have introduced milder and more efficient routes to quinolines, a thorough understanding of these classical reactions is invaluable for the contemporary chemist. These foundational methods not only provide access to a wide range of quinoline derivatives but also serve as an inspiration for the development of new synthetic strategies in the ongoing quest for novel and effective chemical entities.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. en.fly-chem.com [en.fly-chem.com]

- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iipseries.org [iipseries.org]

- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 15. organicreactions.org [organicreactions.org]

- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 17. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 22. researchgate.net [researchgate.net]

- 23. ablelab.eu [ablelab.eu]

- 24. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 28. Camps_quinoline_synthesis [chemeurope.com]

- 29. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-8-quinolinecarboxaldehyde is a heterocyclic aromatic compound belonging to the quinoline family. While direct literature on its discovery and specific biological activities is limited, its structural similarity to other biologically significant quinoline derivatives suggests its potential as a valuable intermediate in medicinal chemistry and materials science. This technical guide consolidates available information on related compounds to propose plausible synthetic routes, predict physicochemical properties, and discuss potential applications for this compound.

Discovery and Background

There is no specific record detailing the first discovery of this compound in the reviewed literature. However, the quinoline scaffold itself is a well-established pharmacophore found in numerous natural products and synthetic drugs. The functionalization of the quinoline ring with methyl and aldehyde groups at positions 2 and 8 respectively, suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities. Research on related compounds, such as 2-chloro-3-formyl-8-methylquinoline and various other quinolinecarboxaldehydes, indicates a continued interest in this class of molecules for applications in drug discovery.

Plausible Synthetic Pathways

Route 1: Oxidation of 2-Methyl-8-hydroxymethylquinoline

A common and effective method for the preparation of aldehydes is the oxidation of the corresponding primary alcohol. This pathway would involve the synthesis of the precursor, 2-Methyl-8-hydroxymethylquinoline, followed by its oxidation.

Step 1: Synthesis of 2-Methyl-8-hydroxymethylquinoline

A potential route to this precursor could start from the readily available 2-methyl-8-aminoquinoline.

Experimental Protocol (Adapted from analogous reactions):

-

Diazotization of 2-Methyl-8-aminoquinoline: To a stirred solution of 2-methyl-8-aminoquinoline in aqueous HCl at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide. The mixture is heated to facilitate the displacement of the diazonium group with a nitrile group.

-

Hydrolysis of the Nitrile: The resulting 2-methyl-8-quinolinecarbonitrile is hydrolyzed to 2-methyl-8-quinolinecarboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).

-

Reduction of the Carboxylic Acid: The carboxylic acid is then reduced to the primary alcohol, 2-methyl-8-hydroxymethylquinoline, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 2: Oxidation to this compound

The synthesized 2-methyl-8-hydroxymethylquinoline can be oxidized to the target aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Experimental Protocol (Adapted from standard oxidation procedures):

-

Using Pyridinium Chlorochromate (PCC): To a solution of 2-methyl-8-hydroxymethylquinoline in dichloromethane (CH₂Cl₂), pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Using Dess-Martin Periodinane (DMP): Alternatively, Dess-Martin periodinane in CH₂Cl₂ can be used as a milder and more selective oxidizing agent.

Route 2: Vilsmeier-Haack Formylation of 2-Methylquinoline

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. While the regioselectivity of this reaction on 2-methylquinoline is not explicitly documented for the 8-position, it remains a plausible, direct approach. The methyl group at the 2-position is an activating group, which might direct the electrophilic substitution to the adjacent positions on the pyridine ring or to the 5 and 8 positions on the benzene ring.

Experimental Protocol (Adapted from Vilsmeier-Haack reactions on quinolines):

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

Formylation: 2-Methylquinoline is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated for several hours.

-

Hydrolysis: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃) to hydrolyze the intermediate iminium salt and yield the aldehyde. Separation of potential isomers might be necessary.

Physicochemical and Spectroscopic Data (Inferred)

Direct experimental data for this compound is not available. The following table summarizes key data for structurally related compounds to provide an estimation of the expected properties.

| Property | 2-Quinolinecarboxaldehyde | 2-Chloro-8-methyl-3-quinoline carboxaldehyde | 8-Quinolinecarboxaldehyde | 2-Methyl-8-hydroxyquinoline |

| Molecular Formula | C₁₀H₇NO | C₁₁H₈ClNO | C₁₀H₇NO | C₁₀H₉NO |

| Molecular Weight | 157.17 g/mol | 205.64 g/mol [1] | 157.17 g/mol [2] | 159.18 g/mol |

| Melting Point | 70-72 °C[3] | 138-141 °C[4] | 95-96 °C | 72-74 °C |

| Appearance | Yellowish solid[5] | - | Light orange to Yellow to Green powder | - |

| ¹H NMR (CDCl₃, δ) | 10.23 (s, 1H), 8.29 (d, 1H), 8.25 (d, 1H), 8.02 (d, 1H), 7.89 (d, 1H), 7.82 (td, 1H), 7.68 (td, 1H)[5] | - | - | - |

| ¹³C NMR (CDCl₃, δ) | 193.8, 152.6, 147.9, 137.5, 130.6, 130.5, 130.1, 129.3, 128.0, 117.4[5] | - | - | - |

| IR (cm⁻¹) | 3058, 2933, 2813, 1702, 1264, 1202, 838, 748[5] | - | - | - |

Based on these related structures, this compound is expected to be a solid at room temperature with a melting point likely in the range of the other quinolinecarboxaldehydes. Its NMR and IR spectra would show characteristic peaks for the quinoline core, a methyl group, and an aldehyde group.

Potential Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds. While the specific biological activity of this compound has not been reported, its derivatives could be of significant interest.

-

Antimicrobial and Antifungal Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal properties. The aldehyde functional group provides a reactive handle for the synthesis of Schiff bases and other derivatives that could be screened for antimicrobial activity.

-

Anticancer Agents: Certain quinoline-based compounds have shown promise as anticancer agents. The cytotoxicity of some quinolinecarbaldehyde derivatives has been demonstrated.

-

Ligands for Metal Complexes: The nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group can act as coordination sites for metal ions. Such complexes have applications in catalysis, materials science (e.g., OLEDs), and as imaging agents.

-

Precursor for Heterocyclic Synthesis: The aldehyde group is a versatile functional group that can participate in various cyclization reactions to form more complex heterocyclic systems, which are often of medicinal interest.

Conclusion

This compound represents an intriguing yet underexplored member of the quinoline family. While direct information regarding its discovery and synthesis is sparse, plausible and efficient synthetic routes can be devised based on well-established chemical transformations. The physicochemical properties of this compound can be reasonably inferred from its close structural analogs. The presence of the quinoline core, combined with the reactive aldehyde functionality, makes this compound a promising building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of new antimicrobial and anticancer agents, as well as in the field of materials science. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

Theoretical Studies on 2-Methyl-8-quinolinecarboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-Methyl-8-quinolinecarboxaldehyde and its closely related analogs. Due to the limited availability of direct theoretical data on this compound, this paper leverages in-depth computational analysis of 2-Methyl-8-quinolinol as a primary reference, a structurally similar compound that offers significant insights into the geometric and electronic properties of this class of molecules. This guide summarizes key quantitative data, details relevant experimental and computational protocols, and presents visualizations of synthetic pathways and conceptual frameworks to support further research and development in areas such as medicinal chemistry and materials science.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, coordination chemistry, and materials science. Their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive scaffolds for drug design. The introduction of various functional groups onto the quinoline core allows for the fine-tuning of their physicochemical and biological properties. This compound, with its methyl and aldehyde substitutions, presents a molecule of interest for further functionalization and study.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the structural and electronic characteristics of such molecules at the atomic level. These computational methods provide insights into molecular geometry, electronic distribution, and reactivity, which can guide synthetic efforts and the rational design of novel derivatives with enhanced properties.

This guide focuses on the theoretical aspects of this compound, drawing heavily on a detailed study of its close analog, 2-Methyl-8-quinolinol, to provide a robust theoretical framework.

Theoretical Studies and Molecular Properties

While direct theoretical studies on this compound are scarce in the current literature, a comprehensive computational analysis of 2-Methyl-8-quinolinol provides a strong foundation for understanding its structural and electronic properties. The following data is based on Density Functional Theory (DFT) and Hartree-Fock (HF) calculations performed on 2-Methyl-8-quinolinol.[1] It is important to note that the presence of a carboxaldehyde group in place of a hydroxyl group will influence the electronic distribution and geometry, primarily due to the electron-withdrawing nature of the aldehyde.

Computational Methodology

The geometric and electronic properties of 2-Methyl-8-quinolinol were investigated using the Gaussian 09 software package. The molecular structure was optimized in the ground state (in vacuo) using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. For the DFT calculations, the B3LYP, BLYP, and B3PW91 functionals were employed with the 6-311G(d,p) basis set.[1]

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09.

-

Initial Structure: The initial molecular geometry of 2-Methyl-8-quinolinol is constructed using standard bond lengths and angles.

-

Methodology: The geometry is optimized using the following methods and basis sets:

-

HF/6-311G(d,p)

-

DFT/B3LYP/6-311G(d,p)

-

DFT/BLYP/6-311G(d,p)

-

DFT/B3PW91/6-311G(d,p)

-

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

-

Output Analysis: The final optimized geometry, including bond lengths, bond angles, and dihedral angles, is extracted from the output file.

Molecular Geometry

The optimized geometric parameters for 2-Methyl-8-quinolinol provide insight into the bond lengths and angles of the quinoline core and its substituents. The molecule is considered to have C_s point group symmetry.[1] The following tables summarize the calculated bond lengths and bond angles.

Table 1: Selected Optimized Bond Lengths (Å) of 2-Methyl-8-quinolinol [1]

| Bond | HF/6-311G(d,p) | B3LYP/6-311G(d,p) | BLYP/6-311G(d,p) | B3PW91/6-311G(d,p) |

| C1-C2 | 1.366 | 1.381 | 1.389 | 1.379 |

| C2-N3 | 1.326 | 1.339 | 1.346 | 1.337 |

| N3-C4 | 1.375 | 1.389 | 1.398 | 1.387 |

| C4-C10 | 1.411 | 1.423 | 1.431 | 1.421 |

| C8-O11 | 1.352 | 1.365 | 1.373 | 1.363 |

| C2-C12 | 1.493 | 1.504 | 1.511 | 1.502 |

Table 2: Selected Optimized Bond Angles (°) of 2-Methyl-8-quinolinol [1]

| Angle | HF/6-311G(d,p) | B3LYP/6-311G(d,p) | BLYP/6-311G(d,p) | B3PW91/6-311G(d,p) |

| C1-C2-N3 | 123.3 | 123.1 | 123.0 | 123.1 |

| C2-N3-C4 | 117.8 | 117.9 | 117.9 | 117.9 |

| N3-C4-C10 | 122.2 | 122.3 | 122.3 | 122.3 |

| C5-C10-C9 | 118.8 | 118.9 | 118.9 | 118.9 |

| C7-C8-O11 | 118.0 | 118.2 | 118.1 | 118.2 |

| N3-C2-C12 | 116.3 | 116.2 | 116.1 | 116.2 |

Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic transitions of a molecule. DFT calculations on various quinoline derivatives have shown that these values can be reliably predicted.[2] For this compound, the electron-withdrawing aldehyde group is expected to lower the energies of both the HOMO and LUMO compared to the hydroxyl-substituted analog.

Synthesis of this compound Precursors

The synthesis of this compound can be approached through various synthetic routes, often involving the functionalization of a pre-existing 2-methylquinoline core. The following diagram illustrates a potential synthetic workflow based on established methods for similar quinoline derivatives.

Caption: Synthetic pathways to key precursors of this compound.

Experimental Protocol: Synthesis of 2-Methyl-8-hydroxyquinoline from o-Nitrophenol

This protocol is based on a described method for preparing 2-methyl-8-hydroxyquinoline.[3]

-

Reduction and Cyclization: o-Nitrophenol is reduced to o-aminophenol.

-

Reaction with Crotonaldehyde: The resulting o-aminophenol is reacted with crotonaldehyde in the presence of an oxidizing agent (such as o-nitrophenol itself, which is reduced in the process) and an acid catalyst (e.g., HCl).

-

Reaction Conditions: The mixture is typically refluxed for several hours.

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation under reduced pressure or recrystallization.

Experimental Protocol: Synthesis of 2-Methyl-8-bromoquinoline

This protocol is based on a patented method for preparing 2-methyl-8-bromoquinoline.

-

Ring-closure Reaction: o-Bromoaniline is reacted with crotonaldehyde in a solvent.

-

Catalysts and Oxidants: The reaction is carried out in the presence of an oxidizing agent (e.g., nitrobenzene, ammonium cerium nitrate) and a moderator (e.g., glacial acetic acid, hydrochloric acid).

-

Reaction Conditions: The mixture is heated to around 100°C for several hours.

-

Work-up and Purification: After the reaction, the product is isolated and purified, yielding 2-methyl-8-bromoquinoline.

Logical Relationships in Theoretical Chemistry Workflows

The process of conducting theoretical studies on a molecule like this compound follows a logical workflow, from initial structure generation to the analysis of its properties.

Caption: A logical workflow for the theoretical investigation of molecular properties.

Conclusion

This technical guide has provided a detailed overview of the theoretical studies relevant to this compound. By leveraging comprehensive computational data from its close analog, 2-Methyl-8-quinolinol, we have established a solid theoretical foundation for understanding the structural and electronic properties of this class of compounds. The provided synthetic workflows and experimental protocols for key precursors offer practical guidance for researchers in the field. The visualizations of synthetic pathways and computational workflows serve to clarify these complex processes.

Future work should focus on obtaining direct theoretical and experimental data for this compound to validate the predictions made based on its analog and to further elucidate its unique properties. Such studies will be crucial for unlocking the full potential of this promising molecule in drug discovery and materials science.

References

An In-depth Technical Guide on the Molecular Geometry of 2-Methyl-8-quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of 2-Methyl-8-quinolinecarboxaldehyde. In the absence of published single-crystal X-ray diffraction data for this specific compound, this document outlines a robust computational approach to determine its three-dimensional structure. The guide details theoretical geometric parameters, potential intramolecular interactions, and experimental protocols for synthesis and computational analysis, serving as a vital resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic aromatic compound featuring a quinoline core, a methyl group at the 2-position, and a carboxaldehyde group at the 8-position. The spatial arrangement of these functional groups is crucial as it dictates the molecule's steric and electronic properties, which in turn influence its reactivity, intermolecular interactions, and potential biological activity. Understanding the precise molecular geometry is fundamental for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials.

This guide will focus on a theoretical model of the molecule's geometry, derived from established computational chemistry methods, and will be supported by structural data from closely related quinoline derivatives.

Predicted Molecular Geometry

The molecular geometry of this compound is predicted using Density Functional Theory (DFT) calculations, a reliable method for determining the electronic structure and geometry of organic molecules.[1][2][3] The quinoline ring system is expected to be largely planar. The primary determinants of the overall three-dimensional structure are the rotational conformations of the methyl and carboxaldehyde substituents relative to the quinoline plane.

Conformational Analysis:

The orientation of the carboxaldehyde group is of particular interest due to the potential for steric hindrance and intramolecular interactions with the proximate quinoline nitrogen and the C-H bond at the 7-position.[4] Two primary planar conformers for the aldehyde group are conceivable: one where the carbonyl oxygen is directed towards the nitrogen atom of the quinoline ring (syn-periplanar) and another where it is directed away (anti-periplanar). The relative energies of these conformers dictate the most stable ground-state geometry. Computational analysis suggests that steric repulsion between the aldehyde group and the peri-hydrogen at the C7 position plays a significant role in determining the preferred orientation.[5]

Table 1: Predicted Geometric Parameters for this compound (Theoretical Data)

| Parameter | Bond/Angle/Dihedral | Predicted Value |

| Bond Lengths (Å) | ||

| C2-CH3 | ~1.51 | |

| C8-CHO | ~1.48 | |

| C=O (aldehyde) | ~1.22 | |

| C-N (quinoline) | ~1.31 - 1.37 | |

| C-C (aromatic) | ~1.38 - 1.42 | |

| Bond Angles (°) | ||

| C7-C8-C(aldehyde) | ~121 | |

| C(quinoline)-C8-C(aldehyde) | ~119 | |

| C8-C(aldehyde)-O | ~124 | |

| N1-C2-C(methyl) | ~117 | |

| C3-C2-C(methyl) | ~123 | |

| Key Dihedral Angles (°) | ||

| C7-C8-C(aldehyde)-O | ~180 or ~0 | |

| N1-C8a-C8-C(aldehyde) | ~0 or ~180 |

Note: These values are theoretical predictions based on DFT calculations of similar quinoline structures and are subject to experimental verification.

Experimental and Computational Protocols

A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, 2-methyl-8-quinolinemethanol, or the direct formylation of a suitable precursor. A common method for the synthesis of quinoline aldehydes is the oxidation of a methyl group.[6][7][8]

Protocol: Oxidation of 2-Methyl-8-aminoquinoline to this compound

-

Diazotization: Dissolve 2-methyl-8-aminoquinoline in an aqueous solution of a strong acid (e.g., H2SO4) at 0-5 °C.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

-

Hydrolysis: Gently warm the solution to facilitate the hydrolysis of the diazonium salt to 2-methyl-8-quinolinol.

-

Formylation: Subject the resulting 2-methyl-8-quinolinol to a formylation reaction, such as the Vilsmeier-Haack or Duff reaction, to introduce the aldehyde group at the 8-position.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following protocol outlines a standard procedure for the computational determination of the molecular geometry of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Initial Structure Generation: Build the 2D structure of this compound and convert it to a 3D structure using a molecular editor.

-

Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers, particularly focusing on the dihedral angle of the carboxaldehyde group.

-

Geometry Optimization:

-